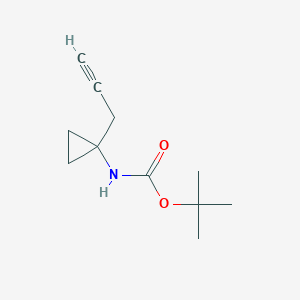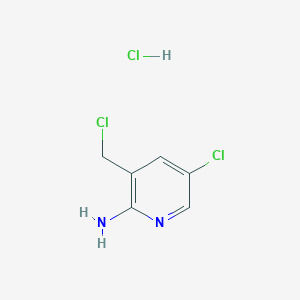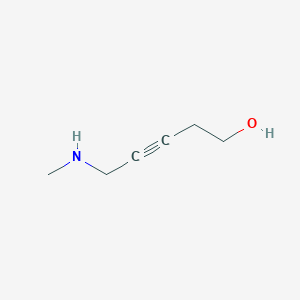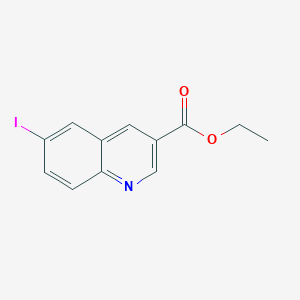
Ethyl 6-iodoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-iodoquinoline-3-carboxylate is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 6-position of the quinoline ring. The quinoline scaffold is a versatile structure found in many biologically active molecules, making this compound a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 6-iodoquinoline-3-carboxylate can be synthesized through a Friedländer reaction, which involves the condensation of 1-(2-amino-5-iodophenyl)ethanone with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . This reaction proceeds under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedländer reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Ethyl 6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted quinoline derivatives.
Oxidation and Reduction: Produce oxidized or reduced quinoline compounds.
Cross-Coupling Reactions: Result in the formation of biaryl or other complex structures.
科学研究应用
Ethyl 6-iodoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Serves as a probe in biological studies to investigate the function of quinoline-containing molecules.
Industry: Utilized in the synthesis of materials with specific properties, such as luminescent materials.
作用机制
The mechanism of action of ethyl 6-iodoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its quinoline ring. The iodine atom and ethyl ester group can influence its binding affinity and specificity. The exact pathways involved would vary based on the specific biological context and target.
相似化合物的比较
Ethyl 6-iodoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 6-bromoquinoline-3-carboxylate: Contains a bromine atom at the 6-position.
Ethyl 6-fluoroquinoline-3-carboxylate: Features a fluorine atom at the 6-position.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions, such as cross-coupling, that other halogenated quinolines may not undergo as efficiently .
属性
分子式 |
C12H10INO2 |
|---|---|
分子量 |
327.12 g/mol |
IUPAC 名称 |
ethyl 6-iodoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 |
InChI 键 |
MNHGYIHELAALBI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Di([1,1'-biphenyl]-2-yl)ethanone](/img/structure/B15243763.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)

![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)
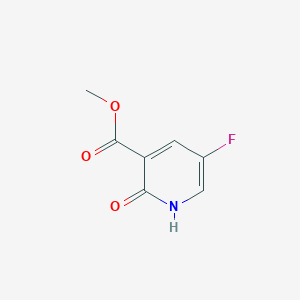
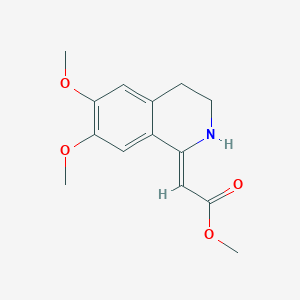

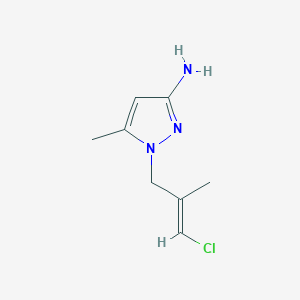
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
